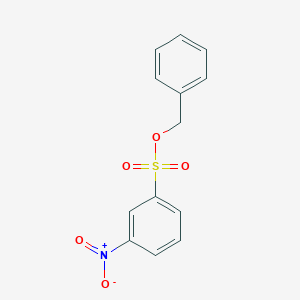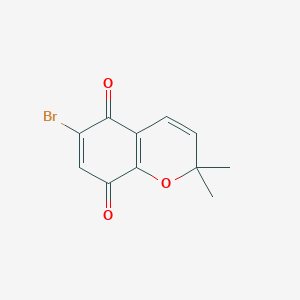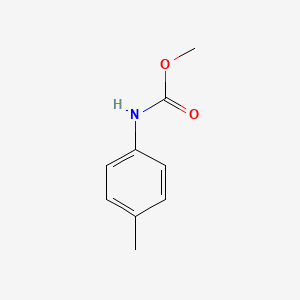
Di-tert-butylchlorophosphate
Übersicht
Beschreibung
Di-tert-butylchlorophosphate is a chemical compound belonging to the class of phosphine ligands. It is known for its flexibility in electronic and steric properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butylchlorophosphate can be synthesized by reacting di-tert-butyl phosphine with octyl trichloroacetate. The reaction is carried out in a three-necked round-bottomed flask equipped with a thermometer, addition funnel, and condenser under a nitrogen blanket. The mixture is heated to 83-84°C, and octyl trichloroacetate is added dropwise over 20 minutes .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butylchlorophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphines .
Wissenschaftliche Forschungsanwendungen
Di-tert-butylchlorophosphate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
Di-tert-butylchlorophosphate exerts its effects by stabilizing and activating the central metal atom in catalytic reactions. It plays a key role in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of stable metal-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorodicyclohexylphosphine
- Chlorodiphenylphosphine
- Tri-tert-butylphosphine
- Chloro(tert-butyl)phenylphosphine
- Di(1-adamantyl)chlorophosphine
- Dicyclohexylphosphine
Uniqueness
Di-tert-butylchlorophosphate is unique due to its high flexibility in electronic and steric properties, making it an excellent ligand for various catalytic reactions. Its ability to stabilize and activate central metal atoms sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJRBHLTRSSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971492 | |
| Record name | Di-tert-butyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56119-60-9 | |
| Record name | Di-tert-butyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)


![2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI)](/img/structure/B3191576.png)

![3,9-Dimethylidene-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B3191586.png)
![Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-](/img/structure/B3191591.png)



![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)


